molecular formula C11H8F6O B13521549 1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one

1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13521549
M. Wt: 270.17 g/mol
InChI Key: WRSSEASOIDURFX-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propan-2-one group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a commercially viable form .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-5H,2H2,1H3

InChI Key

WRSSEASOIDURFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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